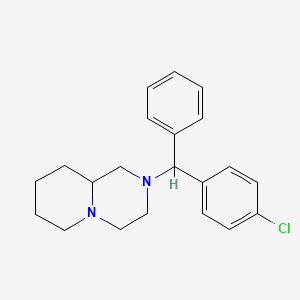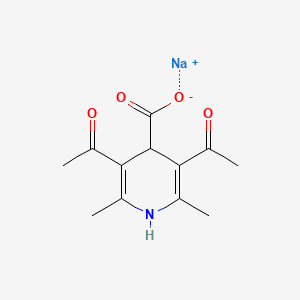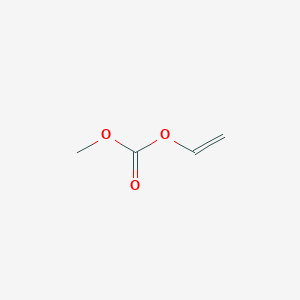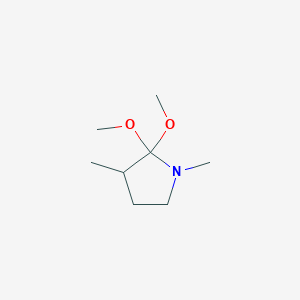
2,2-Dimethoxy-1,3-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-1,3-dimethylpyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,3-dimethylpyrrolidine typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the use of anhydrous aluminum trichloride as a catalyst to facilitate the reaction between pyrrolidine and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where pyrrolidine and methanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-1,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-1,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which 2,2-Dimethoxy-1,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and the nitrogen atom in the pyrrolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: Another compound with two methoxy groups but with a different core structure.
1,3-Dimethylpyrrolidine: Lacks the methoxy groups but shares the pyrrolidine core.
Uniqueness
2,2-Dimethoxy-1,3-dimethylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
37129-10-5 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2,2-dimethoxy-1,3-dimethylpyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-7-5-6-9(2)8(7,10-3)11-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
MDPWMJRJZUQIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
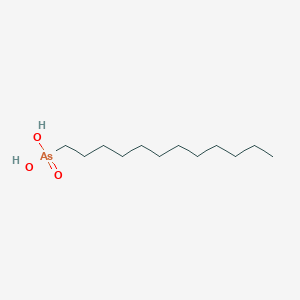
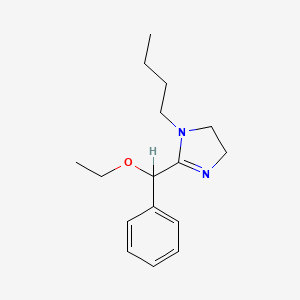
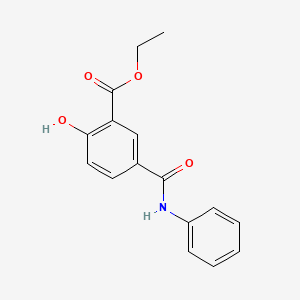
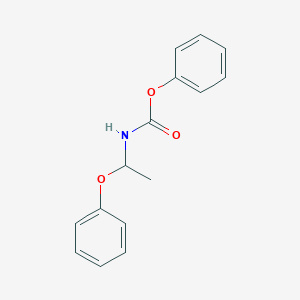
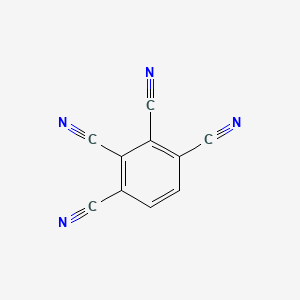
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
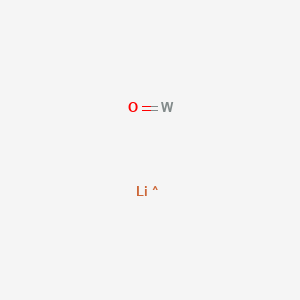
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
